molecular formula C6H7N<br>(C5H4N)CH3<br>C6H7N B133936 3-Methylpyridine CAS No. 108-99-6

3-Methylpyridine

Cat. No. B133936
CAS RN: 108-99-6
M. Wt: 93.13 g/mol
InChI Key: ITQTTZVARXURQS-UHFFFAOYSA-N
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Description

3-Methylpyridine, also known as 3-picoline, is a derivative of pyridine with a methyl group substituted at the third position. It is a compound of interest due to its various applications in chemical synthesis and its presence in different chemical reactions.

Synthesis Analysis

The synthesis of 3-methylpyridine derivatives has been explored in several studies. For instance, a series of methyl-2-aminopyridine-4-carboxylate derivatives were synthesized to determine their antimicrobial activity, with some showing significant effects . Additionally, silver(I) complexes with 2-amino-3-methylpyridine ligands were prepared, and their structures were characterized by various spectroscopic methods .

Molecular Structure Analysis

The molecular structure of 3-methylpyridine and its derivatives has been extensively studied using X-ray diffraction and spectroscopic methods. The solid adduct of 3-methylpyridine with 2,6-dichloro-4-nitrophenol was determined to have one of the shortest N...H...O hydrogen bridges, indicating proton transfer from oxygen to nitrogen . The orientation of 3-methylpyridine molecules at the liquid-vapor interface was analyzed through Monte Carlo simulations, revealing a dual orientational preference .

Chemical Reactions Analysis

3-Methylpyridine participates in various chemical reactions. It was found to undergo a prototropic reaction with styrene or butadiene, forming different pyridine derivatives . The reactivity of 3-methylpyridine is highlighted by its ability to form complexes with metals, as seen in the synthesis of silver(I) complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-methylpyridine have been investigated through vibrational spectroscopic studies and quantum chemical calculations. The molecular vibrations were analyzed using a scaled quantum mechanical approach, providing a reliable description of the fundamentals . The vibrational spectroscopic studies of 3-hydroxy-6-methyl-2-nitropyridine, a related compound, were performed to investigate molecular stability and bond strength .

Scientific Research Applications

Electrolytic Systems and Phase Behavior

  • 3-Methylpyridine, when combined with water and NaBr, exhibits critical behavior sensitive to the ionic impurity NaBr concentration. In certain concentration ranges, this system displays Ising behavior and a crossover to mean-field behavior, which is significant in understanding critical phenomena in electrolytic systems (Unni, 2006).

Chemical Synthesis and Industrial Applications

  • 3-Methylpyridine-N-oxide, an intermediate in synthesizing certain insecticides, can be efficiently produced through a circular microreaction method, indicating its importance in chemical synthesis and industrial applications (Sang, Huang, & Xu, 2020).

Ligand Synthesis in Chemistry

  • A new trans-substituted organic ligand with methylpyridine groups was synthesized, showing potential applications in bioinorganic chemistry, anionic receptors, and contrast agents in medicine (Lamelas et al., 2017).

Drug Discovery and Biological Studies

  • Derivatives of 3-Amino-2-methylpyridine have been identified as ligands for the BAZ2B bromodomain, demonstrating the role of 3-methylpyridine in drug discovery and biological studies (Marchand, Lolli, & Caflisch, 2016).

Environmental Applications

  • Electrochemical oxidation of 3-methylpyridine at a boron-doped diamond electrode has applications in electroorganic synthesis and wastewater treatment, showcasing its environmental significance (Iniesta, Michaud, Panizza, & Comninellis, 2001).

Material Science

  • 3-Methylpyridine has been used in the aerosol-assisted chemical vapor deposition of CdS films, which has implications in material science, particularly in the development of semiconductors (Buckingham et al., 2017).

Antimicrobial Research

  • Complexes involving 3-methylpyridine have shown antimicrobial activity against various bacteria and yeast, signifying its potential in antimicrobial research (Abu-Youssef et al., 2010).

Safety And Hazards

3-Methylpyridine is flammable and can cause burns of eyes, skin, and mucous membranes . It is harmful if swallowed or inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, and clothing .

properties

IUPAC Name

3-methylpyridine
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InChI

InChI=1S/C6H7N/c1-6-3-2-4-7-5-6/h2-5H,1H3
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InChI Key

ITQTTZVARXURQS-UHFFFAOYSA-N
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Canonical SMILES

CC1=CN=CC=C1
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Molecular Formula

C6H7N, Array
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DSSTOX Substance ID

DTXSID9021897
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Molecular Weight

93.13 g/mol
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Physical Description

Beta-picoline is a colorless liquid with a sweetish odor. (NTP, 1992), Liquid, Colorless liquid with a sweet, but not unpleasant odor; [Merck Index], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

290 to 291 °F at 760 mmHg (NTP, 1992), 144.1 °C, 143-144 °C
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Flash Point

97 °F (NTP, 1992), 38 °C, 37 °C (99 °F) (Closed cup), 38 °C c.c.
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Solubility

Very soluble (NTP, 1992), Miscible with water at 20 °C, Miscible with alcohol, ether, Very soluble in acetone; soluble in carbon tetrachloride, Solubility in water: miscible
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Density

0.957 (USCG, 1999) - Less dense than water; will float, 0.9566 at 20 °C/4 °C, Relative density (water = 1): 0.96
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Vapor Density

3.21 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.2
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Vapor Pressure

6.05 [mmHg], 6.05 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.6
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Product Name

beta-PICOLINE

Color/Form

Colorless liquid

CAS RN

108-99-6
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Melting Point

-0.9 °F (NTP, 1992), -18.1 °C, -18 °C
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Synthesis routes and methods I

Procedure details

ZSM-5 is a catalyst used for converting methanol to gasoline, processing C-8 streams, selectively isomerizing m-cresol to p-cresol, suppressing the formation of diphenylalanine in the production of aniline, and producing pyridine and β-picoline from acetaldehyde, formaldehyde and ammonia.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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diphenylalanine
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Synthesis routes and methods II

Procedure details

A mixture of 28.1 g (0.72 mole) of sodamide, 400 cc of toluene containing 0.1 cc of oleic acid, and 65.5 g (0.60 mole) of 3-methoxypyridine was placed in a liter Magne Drive, equipped as described in Example 15. The autoclave was closed and purged of air with ammonia, pressurized to 30 psig with ammonia and then to 200 psig with nitrogen. The pressure relief valve was set at 340 psig. Cooling water was turned on the reflux condenser. The mixture was heated with stirring to 120° C. and kept heating (maximum temperature 136° C.) for about 4.5 hours until noncondensable gases stopped passing through the pressure relief valve. The autoclave was cooled the 25° C., vented to atmospheric pressure, and hydrolyzed with 150 cc of water. The oil phase was separated. The aqueous phase was extracted twice with 50 cc of an equal volume solution of 4-picoline and toluene. The oil layer and extracts were combined and distilled under vacuum to give 0.14 mole of recovered 3-methypyridine, 0.05 moles of 2-aminopyridine. 0.02 moles of 3-aminopyridine, 0.02 moles of 2-amino-3-methylpyridine, and 0.18 moles of 3-hydroxypyridine. When 3-methoxypyridine was aminated with sodamide in refluxing xylene at atmospheric pressure, a 40.3% yield of 2-amino-3-methoxypyridine (m.p. 79°-80° C.) was obtained. Both 2-amino-3-methylpyridine and 2-amino-3-methoxypyridine are valuable as starting materials for preparing herbicides as shown in Suzuki et al., Ger. Offen. 2,831,578 (1979). The 3-hydroxypyridine is a valuable starting material for the preparation of the drugs pirbuterol (cardiostimulant and oral brochodialator) and pyridostigmine (cholinergic).
Quantity
28.1 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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65.5 g
Type
reactant
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400 mL
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Reaction Step One

Synthesis routes and methods III

Procedure details

Following the same general procedure as in Example 1, a gaseous mixture of 1,3-butadiene (2.1% by volume), formaldehyde (1.7% by volume), ammonia (7.8% by volume), air 31.5% by volume), steam (33.2% by volume) and nitrogen (23.7% by volume) was passed through a fluidised bed of "Synclyst" catalyst (previously treated with fluosilicic acid in an amount corresponding to 5% by weight of the catalyst) maintained at 320° C. The contact time was 4.9 seconds and the mixture was passed over a period of 4 hours during which time 0.41 mole of 1,3-butadiene and 0.33 mole of formaldehyde were fed. 0.352 mole of unreacted butadiene was recovered corresponding to a molar conversion of 14.8%. A total of 0.027 mole of pyridine and 0.0055 mole of 3-methylpyridine were formed, corresponding to a pyridine yield of 44% of the butadiene consumed.
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0.41 mol
Type
reactant
Reaction Step Three
Quantity
0.33 mol
Type
reactant
Reaction Step Three
Quantity
0.352 mol
Type
reactant
Reaction Step Four
Quantity
0.027 mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods IV

Procedure details

2.0 cc of 80% PV3MO12Ox.20% SiO2 catalyst of Example 1 was placed in the microreactor and equilibrated at 405° C., then a gaseous mixture of 0.82 3-methylpyridine:0.18 3-methylpiperidine:7.5 NH3 :19.9 air was fed through the reactor using a contact time of 6.4 seconds. Conversion of the methylpiperidine was 100 percent and conversion of the methylpyridine was 93 percent. For each mole of combined 3-methylpiperidine plus 3-methylpyridine fed was obtained 0.853 mole of 3-cyanopyridine. If it be assumed that all of the converted 3-methylpyridine formed 3-cyanopyridine, the minimum selectivity of 3-methylpiperidine to 3-cyanopyridine was 50 percent.
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[Compound]
Name
SiO2
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Type
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Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylpyridine
Reactant of Route 2
3-Methylpyridine
Reactant of Route 3
Reactant of Route 3
3-Methylpyridine
Reactant of Route 4
3-Methylpyridine
Reactant of Route 5
3-Methylpyridine
Reactant of Route 6
3-Methylpyridine

Citations

For This Compound
7,850
Citations
N Dege, H Içbudak, E Adıyaman - Acta Crystallographica Section C …, 2006 - scripts.iucr.org
In the crystal structure of the title compound {systematic name: bis[6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide(1−)-κ2N3,O4]bis(3-methylpyridine)copper(II)}, [Cu(C4H4NO4S)2(…
Number of citations: 34 scripts.iucr.org
AF Kostko, MA Anisimov, JV Sengers - Physical Review E, 2004 - APS
… of aqueous solutions of 3-methylpyridine with NaBr exhibit … 3-methylpyridine without NaBr and have found long-living nonequilibrium states in aqueous solutions of 3-methylpyridine…
Number of citations: 91 journals.aps.org
A Kovács - Journal of molecular structure, 1999 - Elsevier
The molecular vibrations of 3-methylpyridine were investigated by means of a scaled quantum mechanical (SQM) analysis. The initial harmonic force field was evaluated at the Becke3-…
Number of citations: 11 www.sciencedirect.com
J Leys, D Subramanian, E Rodezno, B Hammouda… - Soft Matter, 2013 - pubs.rsc.org
We have investigated controversial issues regarding the mesoscale behavior of 3-methylpyridine (3MP), heavy water, and sodium tetraphenylborate (NaBPh4) solutions by combining …
Number of citations: 40 pubs.rsc.org
JJ Lee, SK Rhee, ST Lee - Applied and environmental …, 2001 - Am Soc Microbiol
… on 3-methylpyridine degraded 3-… on 3-methylpyridine and 3-ethylpyridine. Levulinic aldehyde dehydrogenase and formamidase activities were higher in cells grown on 3-methylpyridine …
Number of citations: 52 journals.asm.org
J Iniesta, PA Michaud, M Panizza… - Electrochemistry …, 2001 - Elsevier
The electrochemical oxidation of 3-methylpyridine (3-MP) at synthetic boron-doped diamond (BDD) thin film electrode has been studied in acid media by cyclic voltammetry and bulk …
Number of citations: 181 www.sciencedirect.com
GB Daware, PR Gogate - Ultrasonics Sonochemistry, 2020 - Elsevier
3-Methyl pyridine (3MP) is a toxic and hazardous organic compound having considerable negative impact on environment and living organisms. The objective of this work to report a …
Number of citations: 18 www.sciencedirect.com
L Almásy, L Cser, G Jancsó - Journal of molecular liquids, 2002 - Elsevier
Small-angle neutron scattering measurements were performed on 3-methylpyridine (3MP) — heavy water mixtures in the mole fraction range of 0.005–0.25 at 25 C. The obtained zero-…
Number of citations: 46 www.sciencedirect.com
H Icbudak, E Adiyaman, A Uyanik, S Cakir - Transition Metal Chemistry, 2007 - Springer
… - $$\hbox{pic})_{2}(\hbox{H}_{2}\hbox{O})_{2}]$$ [M: Mn II , Co II , and Ni II ] and $$[\hbox{Cu(acs)}_{2}($$ 3- $$\hbox{pic)}_{2}]$$ complexes (acs: acesulfamate; 3-pic: 3-methylpyridine…
Number of citations: 16 link.springer.com
J Wang, Y Huang, BA Wilhite, M Papadaki… - Industrial & …, 2018 - ACS Publications
… 13 min match with NIST standard 3-methylpyridine and 3-methylpyridine N-oxide, respectively, … of 3-methylpyridine is highly selective and only 3-methylpyridine N-oxide is synthesized. …
Number of citations: 19 pubs.acs.org

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